molecular formula C23H20FN5O2 B2473115 3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034424-31-0

3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2473115
CAS RN: 2034424-31-0
M. Wt: 417.444
InChI Key: KMYDLLZYXDPKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H20FN5O2 and its molecular weight is 417.444. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Molecular Interactions

The compound's crystal structure and molecular interactions have been analyzed. Specifically, the compound exhibits a twisted conformation in its central piperidine ring and twisted envelope conformation in its pyrrole ring. These structural aspects are crucial for understanding the compound's properties and potential applications in scientific research (Venkateshan et al., 2019).

Anticancer and Anti-angiogenic Properties

Compounds with structural similarities have demonstrated significant anticancer and anti-angiogenic properties. This is evidenced by their ability to inhibit the formation of blood vessels in in vivo models and exhibit DNA cleavage activities, suggesting potential applications in cancer research and therapy (Kambappa et al., 2017).

Serotonin Antagonist Activity

Derivatives of this compound have shown potent 5-HT2 antagonist activity, indicating potential uses in neuroscience and pharmacology, particularly in the study and treatment of conditions related to serotonin receptors (Watanabe et al., 1992).

Crystal Packing and Hydrogen Bonding

The crystal packing of this compound is stabilized by C—H⋯O hydrogen bonds. Understanding these intermolecular interactions is important for the development of pharmaceuticals and materials science applications (Zeng et al., 2008).

Potential in Imaging Dopamine Receptors

A derivative of this compound was synthesized for imaging dopamine D4 receptors, showcasing its potential in neurological research and diagnostics (Eskola et al., 2002).

Antimicrobial Activities

Some derivatives have shown excellent activity against various microorganisms, indicating potential use in the development of new antimicrobial agents (Farghaly & Hassaneen, 2013).

properties

IUPAC Name

3-[1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2/c24-17-5-3-15(4-6-17)16-12-20(26-13-16)23(31)28-10-7-18(8-11-28)29-14-27-21-19(22(29)30)2-1-9-25-21/h1-6,9,12-14,18,26H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYDLLZYXDPKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.